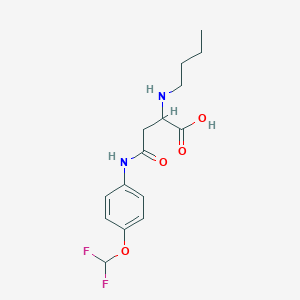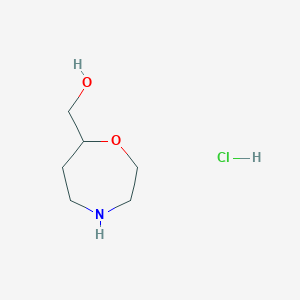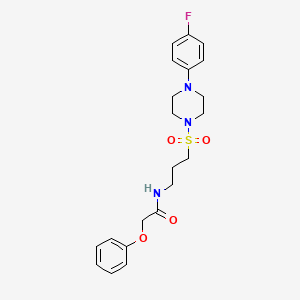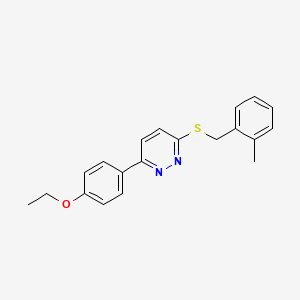
N-(4-methylenecyclohexyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-methylenecyclohexyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex organic molecule. It contains a methylenecyclohexyl group, a methylsulfonylphenyl group, and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, its components are used in various chemical reactions. For example, 4-(Methylsulfonyl)phenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. The methylenecyclohexyl group would provide a cyclic structure, the methylsulfonylphenyl group would add aromaticity and polarity, and the propanamide group would introduce amide functionality .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The methylenecyclohexyl group might undergo reactions typical of alkenes, the methylsulfonylphenyl group could participate in electrophilic aromatic substitution reactions, and the propanamide group might be involved in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure and functional groups. For example, the presence of the polar sulfonyl and amide groups might influence its solubility and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds related to the target molecule and evaluated their antibacterial and antifungal activities. The research found these compounds to display significant antimicrobial properties against a range of Gram-positive, Gram-negative bacteria, and fungi. The synthesis process involved starting materials that underwent structural modifications to enhance their biological activity, demonstrating the potential of such compounds in the development of new antimicrobial agents. The study highlights the molecular modeling within the active site of dihydropteroate synthase, suggesting similar orientation and binding interactions to that of the co-crystallized ligand within the binding pocket, indicating a potential mechanism of action (Ghorab, Soliman, Alsaid, & Askar, 2017).
Analytical Chemistry Applications
In the field of analytical chemistry, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, identifying their analytical profiles through various spectrometric and spectroscopic methods. This study exemplifies the application of advanced analytical techniques in the identification and characterization of compounds with structural similarities to the target molecule. The developed methodological framework can be applied to the determination of such compounds in biological matrices, showcasing the relevance of this compound class in forensic toxicology and pharmaceutical analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Pharmacokinetics and Metabolism
Another research avenue explores the pharmacokinetics and metabolism of related compounds, as demonstrated by Wu et al. (2006), who studied the selective androgen receptor modulator S-1 in rats. This research provides insight into the absorption, clearance, distribution, and metabolism of such compounds, highlighting their potential therapeutic applications and aiding in the understanding of their pharmacological profile. The identification of major urinary metabolites and the extensive metabolic pathways involved underscore the importance of such studies in the development and optimization of new therapeutic agents (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylidenecyclohexyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13-3-8-15(9-4-13)18-17(19)12-7-14-5-10-16(11-6-14)22(2,20)21/h5-6,10-11,15H,1,3-4,7-9,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSLGXOSMOJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)


![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)
![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)

![[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2732166.png)


![2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2732170.png)


